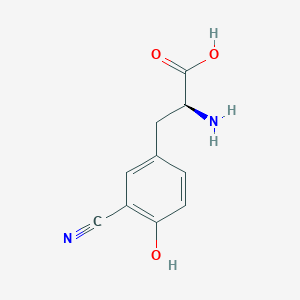

3-(3-Cyano-4-hydroxyphenyl)-l-alanine

Description

Broader Context of Unnatural Amino Acids and Their Research Significance

Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are those not found among the 20 standard amino acids encoded by the genetic code. bitesizebio.com These compounds, which can be chemically synthesized or occur naturally through metabolic pathways, represent a significant expansion of the chemical diversity available for protein engineering. bitesizebio.comwikipedia.org The ability to site-specifically incorporate UAAs into proteins allows scientists to introduce novel chemical properties and functionalities into biological systems. nih.gov

The research significance of UAAs is vast and multifaceted. They serve as indispensable tools for:

Probing Protein Structure and Function: By replacing a natural amino acid with a UAA carrying a specific probe (e.g., a fluorescent label or a unique vibrational group), researchers can gain detailed insights into protein dynamics, folding, and interactions. highfine.comrsc.org

Enhancing Protein Stability and Activity: The incorporation of UAAs can alter the physicochemical properties of proteins, leading to enhanced stability at higher temperatures or changes in enzymatic activity. highfine.com For instance, replacing a natural tyrosine with a UAA has been shown to increase the catalytic activity of certain enzymes. highfine.com

Creating Novel Biologics and Materials: UAAs are used as building blocks for peptidomimetic drugs and for the generation of protein-based polymers with new functions. bitesizebio.comfrontiersin.org

The primary method for incorporating UAAs into proteins in living systems is through the expansion of the genetic code, often using stop codon suppression. nih.gov This technique involves an engineered transfer RNA (tRNA) and a corresponding aminoacyl-tRNA synthetase (aaRS) that uniquely recognize a stop codon (like UAG) and insert the desired UAA at that position in the polypeptide chain. preprints.org

Conceptual Framework for Investigating Aromatic Amino Acid Derivatives

Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are fundamental components of proteins, contributing to structure, function, and signaling through their distinct aromatic side chains. scienceopen.comnumberanalytics.com Derivatives of these amino acids, such as 3-(3-Cyano-4-hydroxyphenyl)-L-alanine, are investigated within a well-established conceptual framework that leverages chemical modifications to study biological processes at the molecular level.

Key investigative applications for aromatic amino acid derivatives include:

Spectroscopic Probes: Functional groups like nitriles (C≡N) have distinct vibrational frequencies in the infrared (IR) spectrum. wikipedia.org When a nitrile-derivatized amino acid is incorporated into a protein, the frequency of its C≡N stretch is sensitive to the local electric field, hydrogen bonding, and solvent accessibility, making it an excellent probe of the local protein environment. wikipedia.orgfrontiersin.org

Studying Enzyme Mechanisms: By replacing a key aromatic residue in an enzyme's active site with a derivative, researchers can investigate the importance of specific interactions, such as hydrogen bonding or cation-π interactions, for catalysis. numberanalytics.comacs.org

Modulating Biological Activity: The addition of functional groups can alter the electronic properties and binding affinities of the amino acid side chain, providing a means to modulate protein-protein interactions or enzyme activity for therapeutic or research purposes. scienceopen.com

Overview of Research Trajectories Pertaining to this compound

Research on this compound, also known as 3-cyano-L-tyrosine, has primarily focused on its application as a site-specific vibrational probe. The nitrile (C≡N) group attached to the phenolic ring of tyrosine serves as a sensitive reporter of its local molecular environment.

A significant trajectory involves its use in 2D Infrared (IR) Vibrational Echo Spectroscopy . In this advanced spectroscopic technique, the nitrile group acts as a vibrational label. For example, p-cyanophenylalanine, a related compound, has been incorporated near the active site of enzymes like ribonuclease S to probe protein dynamics and structural fluctuations on very fast timescales. acs.org The vibrational frequency of the nitrile is highly sensitive to the local electrostatic environment, allowing researchers to map changes in protein conformation and dynamics with high precision. acs.org

Another key research area is the study of enzyme catalysis and radical intermediates . Tyrosine residues often play critical roles in enzymatic reactions involving electron transfer, sometimes forming short-lived radical species. nih.gov While research has identified vibrational markers for neutral and cationic tyrosine radicals, the introduction of a cyano group provides a unique spectroscopic window. nih.govresearchgate.net The nitrile's vibrational frequency can report on changes in the electronic state of the aromatic ring, offering a way to detect and characterize transient intermediates in enzymatic pathways.

The table below summarizes key properties of 3-cyano-L-tyrosine, comparing them to the parent amino acid, L-tyrosine.

| Property | L-Tyrosine | This compound |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ nih.gov | C₁₀H₁₀N₂O₃ chemicalbook.com |

| Molecular Weight | 181.19 g/mol nih.gov | 206.2 g/mol chemicalbook.com |

| Key Functional Group | Phenolic hydroxyl (-OH) wikipedia.org | Phenolic hydroxyl (-OH) and Nitrile (-C≡N) |

| Primary Research Use (as derivative) | Precursor for synthesis nih.govresearchgate.net | Vibrational probe for spectroscopy wikipedia.orgacs.org |

Defining Key Research Objectives and Scholarly Gaps for the Compound

The primary research objective for utilizing this compound is to gain a deeper, more precise understanding of protein structure-function relationships. By incorporating this probe, scientists aim to map local electric fields, hydrogen-bonding networks, and dynamic structural fluctuations within proteins, particularly in enzyme active sites or at protein-protein interfaces.

Despite its potential, several scholarly gaps remain in the research landscape of this compound:

Limited In Vivo Applications: While the methodologies for incorporating UAAs are established, the majority of studies using cyano-derivatized amino acids as probes have been conducted in vitro. There is a need to expand these investigations into the more complex environment of living cells to understand how protein dynamics observed in vitro translate to cellular function.

Understanding Perturbations: A core assumption is that the UAA is a minimally perturbing probe. However, the introduction of a cyano group alters the electronic properties and pKa of the tyrosine hydroxyl group. A significant gap exists in systematically quantifying how these alterations affect the native protein's structure, stability, and enzymatic activity across a wide range of systems.

Biosynthesis Pathways: While chemical synthesis is established, developing biosynthetic pathways for 3-cyano-L-tyrosine and other ncAAs could make them more accessible and cost-effective for widespread use. preprints.orgmdpi.com

Broader Spectroscopic Applications: Research has focused on IR spectroscopy. There is an opportunity to explore the utility of the cyano group as a probe in other spectroscopic techniques, such as Raman spectroscopy, which could provide complementary information about the molecular environment.

Future research will likely focus on closing these gaps by applying this powerful molecular tool to more complex biological questions, both in isolated systems and within the cellular context, and by developing new methods to broaden its accessibility and application.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H10N2O3/c11-5-7-3-6(1-2-9(7)13)4-8(12)10(14)15/h1-3,8,13H,4,12H2,(H,14,15)/t8-/m0/s1 |

InChI Key |

UGAKFUKRKDNFOB-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C#N)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C#N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 3 Cyano 4 Hydroxyphenyl L Alanine

Stereoselective Synthesis Routes to the L-Enantiomer

Achieving the desired L-configuration at the stereocenter of the alanine (B10760859) moiety is a critical challenge in the synthesis of 3-(3-Cyano-4-hydroxyphenyl)-L-alanine. The two primary strategies to achieve this are enantioselective catalysis and the use of chiral pool precursors.

Enantioselective catalysis offers a powerful method for establishing the stereochemistry of the amino acid. A common and highly effective approach is the asymmetric hydrogenation of a dehydroamino acid precursor. This method involves a prochiral α,β-unsaturated amino acid derivative which is hydrogenated using a chiral transition-metal catalyst to selectively form one enantiomer.

Rhodium complexes with chiral diphosphine ligands, such as DuPhos, are well-established catalysts for this transformation, often yielding exceptional enantiomeric excess (ee). nih.gov For the synthesis of this compound, a precursor like (Z)-2-acetamido-3-(3-cyano-4-hydroxyphenyl)acrylic acid would be subjected to hydrogenation. The catalyst, for instance (R,R)-[Rh(Et-DuPhOS)(COD)]BF₄, coordinates to the double bond and the amide carbonyl, creating a chiral environment that directs the hydrogen addition to one face of the molecule, yielding the L-enantiomer with high fidelity. nih.gov

Other catalytic strategies include the use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) derivatives or enzymatic resolutions, which can selectively isolate the desired L-enantiomer from a racemic mixture. Gold redox catalysis has also emerged as a facile method for the asymmetric synthesis of α,α-disubstituted amino acid derivatives, which could be adapted for this target molecule. acs.orgacs.org

| Catalytic Method | Precursor Type | Typical Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Dehydroamino acid | Chiral Rhodium or Ruthenium complexes (e.g., Rh-DuPhos) | High enantioselectivity (often >95% ee), well-established methodology. nih.gov |

| Asymmetric Alkylation | Glycine imine (Schiff base) | Chiral Phase-Transfer Catalyst | Direct formation of the C-C bond with stereocontrol. |

| Enzymatic Resolution | Racemic N-acetyl amino acid | Aminoacylase enzyme | High substrate specificity and enantioselectivity under mild conditions. |

| Gold Redox Catalysis | Ynamide and Aryl diazonium salts | Chiral Gold(I) complexes | Excellent stereoselectivity and functional group tolerance. acs.org |

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. mdpi.comwikipedia.org For the synthesis of this compound, the proteinogenic amino acid L-tyrosine is an ideal precursor. L-tyrosine already contains the required L-alanine backbone and the 4-hydroxyphenyl side chain, thereby circumventing the need for a separate asymmetric synthesis step. The synthetic challenge is then shifted to the regioselective introduction of the cyano group onto the aromatic ring. This strategy is highly efficient as the chirality is preserved throughout the synthetic sequence. mdpi.com The synthesis would begin with the protection of the amino and carboxyl groups of L-tyrosine, followed by the functionalization of the phenyl ring.

Regioselective Functionalization of the Phenyl Ring

The precise placement of the cyano and hydroxyl groups on the phenyl ring is crucial. The target molecule requires a 3-cyano, 4-hydroxy substitution pattern. Synthetic strategies typically involve starting with a phenol (B47542) and introducing the cyano group, as the hydroxyl group can act as a directing group.

Introducing a cyano group onto an aromatic ring, especially a phenol, requires careful selection of reagents and conditions to control regioselectivity. sorbonne-nouvelle.fr Traditional methods like the Sandmeyer reaction, which starts from an aniline, are effective but require a multi-step sequence (nitration, reduction, diazotization, cyanation). reddit.com

More direct and advanced methods focus on the C-H functionalization of the phenol ring. scielo.br

Transition-Metal-Catalyzed Cyanation : Copper-mediated C-H cyanation has been developed for the ortho-selective cyanation of phenols. oup.comoup.com This method often employs a directing group on the phenol oxygen, such as a bipyridine-type auxiliary, which coordinates to the copper catalyst and directs the cyanation to the ortho position. oup.comoup.com Ethyl cyanoformate can serve as the cyano source in these reactions. oup.com

Lewis Acid-Promoted Electrophilic Cyanation : An efficient method for the site-selective electrophilic cyanation of substituted phenols has been developed using a Lewis acid promoter. rsc.org Reagents like methylthiocyanate (MeSCN) can act as the cyanating agent, affording 2-hydroxybenzonitriles with high regioselectivity. rsc.org This approach would be directly applicable to an N-protected L-tyrosine derivative.

Nickel-Catalyzed Reductive Cyanation : This method allows for the synthesis of benzonitriles from phenol derivatives (as tosylates or triflates) using a bench-stable, electrophilic cyanating reagent. acs.org

| Cyanation Method | Typical Substrate | Reagents | Key Features |

|---|---|---|---|

| Copper-Mediated C-H Cyanation | Phenol with directing group | Cu catalyst, bidentate auxiliary (dtbpy), ethyl cyanoformate | Direct C-H activation, excellent ortho-selectivity. oup.comoup.com |

| Lewis Acid-Promoted Cyanation | 3-Substituted Phenol | Lewis Acid (e.g., AlCl₃), MeSCN | High efficiency and regioselectivity for electron-rich phenols. rsc.org |

| Sandmeyer Reaction | Aryl diazonium salt | CuCN | Classical, reliable method starting from an amino group. reddit.com |

| Nickel-Catalyzed Reductive Coupling | Aryl (pseudo)halide or Phenol triflate | Ni catalyst, electrophilic CN source (MPMN) | Good functional group tolerance. acs.org |

In the context of synthesizing this compound, the most logical strategy involves starting with a precursor that already contains the hydroxyl group, such as L-tyrosine. The phenolic hydroxyl is a strongly activating, ortho-, para-directing group. This inherent directing ability is exploited to guide the introduction of the cyano group to the ortho position (C3), which is sterically accessible. Therefore, instead of developing a separate hydroxylation step, the synthesis is designed to leverage the pre-existing hydroxyl functionality for regiocontrol.

Protection and Deprotection Chemistries for Controlled Synthesis

The synthesis of complex molecules like amino acids requires a robust strategy for protecting reactive functional groups to prevent unwanted side reactions. nih.gov For this compound, the α-amino, α-carboxyl, and phenolic hydroxyl groups must be masked at various stages. researchgate.net

α-Carboxyl Group Protection : The carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from acting as a nucleophile or acid. These esters can be formed via Fischer esterification and are typically removed by saponification (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters).

Phenolic Hydroxyl Group Protection : The hydroxyl group is often protected to prevent O-alkylation or other reactions during subsequent synthetic steps. Common protecting groups include benzyl (Bn) ethers, removed by hydrogenolysis, or silyl (B83357) ethers like tert-Butyldimethylsilyl (TBS), which are removed with fluoride (B91410) ions.

The selection of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others, allowing for a controlled and sequential synthesis. nih.gov

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base | Acid (e.g., TFA, HCl). creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., Piperidine). creative-peptides.com | |

| α-Carboxyl | Methyl Ester | -OMe | MeOH, H⁺ (Fischer Esterification) | Base (Saponification, e.g., LiOH) |

| Benzyl Ester | -OBn | Benzyl alcohol, H⁺ | Hydrogenolysis (H₂, Pd/C) | |

| Phenolic Hydroxyl | Benzyl Ether | -OBn | BnBr, base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl Ether | -OTBS | TBSCl, imidazole | Fluoride source (e.g., TBAF) |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound is crucial for elucidating reaction mechanisms, tracking metabolic pathways, and understanding its interactions within biological systems. Isotopic labels, such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), serve as powerful probes without significantly altering the chemical properties of the molecule. Methodologies for introducing these isotopes can be adapted from established protocols for similar amino acids, such as L-serine, L-phenylalanine, and L-DOPA.

A common strategy for ¹³C labeling involves the use of a labeled cyanide source, such as potassium cyanide (K¹³CN), during the synthesis. For instance, a synthetic route starting from a protected L-serine derivative can be employed. The hydroxyl group of the serine side chain is first converted into a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with K¹³CN introduces the ¹³C-labeled cyano group, which can then be elaborated to form the final this compound structure. This approach specifically labels the nitrile carbon, allowing for its fate to be tracked in mechanistic studies.

Deuterium or tritium labeling can be achieved through several methods. Enzymatic approaches, for example, can introduce hydrogen isotopes with high stereospecificity. The use of enzymes like L-alanine dehydrogenase in the presence of deuterated water (D₂O) can facilitate the incorporation of deuterium at specific positions during reductive amination of a precursor keto acid. Another method involves isotopic exchange reactions on a suitable precursor molecule. For labeling the aromatic ring, acid- or metal-catalyzed hydrogen isotope exchange in a deuterated or tritiated solvent can be performed on an advanced intermediate.

The use of these labeled compounds in kinetic isotope effect (KIE) studies can provide detailed information about transition states and rate-determining steps of enzymatic or chemical reactions involving this compound. By comparing the reaction rates of the unlabeled compound with its isotopically labeled counterpart, researchers can infer which bonds are broken or formed during the rate-limiting step of a reaction.

Table 1: Potential Strategies for Isotopic Labeling

| Isotope | Precursor/Reagent | Method | Position Labeled | Application |

|---|---|---|---|---|

| ¹³C | K¹³CN | Nucleophilic substitution | Cyano carbon | Mechanistic studies, NMR |

| ²H (D) | D₂O | Enzymatic reductive amination | α-carbon | Kinetic Isotope Effect (KIE) studies |

| ²H (D) | Deuterated solvent | Acid-catalyzed exchange | Aromatic ring | NMR, Mass spectrometry tracing |

| ¹⁵N | ¹⁵NH₄Cl | Enzymatic amination | α-amino group | Metabolic tracing, NMR |

Derivatization Strategies for Research Probes and Conjugates

Derivatization of this compound transforms it into versatile molecular probes and conjugates for biochemical and cell biology research. The molecule's structure offers multiple functional groups for modification: the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group. These sites allow for the attachment of various reporter groups, crosslinkers, and affinity tags.

The covalent attachment of this compound to proteins, solid supports, or other biomolecules is essential for its use in proteomics, drug discovery, and diagnostics. Several chemoselective ligation strategies can be employed.

The phenolic hydroxyl group is a particularly useful handle for site-specific modification, analogous to the well-established chemistry of tyrosine. One powerful method is the "tyrosine-click" reaction, which involves the reaction of the phenolic ring with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives. This reaction is rapid, highly selective for the phenol group, and proceeds under mild, biocompatible conditions. By using a PTAD reagent functionalized with a bioorthogonal handle like an azide (B81097) or an alkyne, the amino acid can be subsequently linked to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

The primary amine and carboxylic acid groups of the amino acid backbone can be modified using standard bioconjugation techniques. The amine can be acylated with N-hydroxysuccinimide (NHS) esters or reacted with isothiocyanates. The carboxylic acid can be activated, for example with carbodiimides like EDC, to form amide bonds with primary amines on a target molecule. These methods allow for the conjugation of this compound to proteins at their lysine (B10760008) residues or N-terminus. Furthermore, the introduction of unnatural amino acids with bio-orthogonal reactive groups can enable the formation of novel covalent bonds within or between proteins, providing tools to study protein-protein interactions.

Table 2: Covalent Attachment Chemistries

| Functional Group | Reagent Class | Linkage Formed | Key Features |

|---|---|---|---|

| Phenolic Hydroxyl | PTAD derivatives | C-N bond | Fast, highly selective, bio-orthogonal |

| α-Amino Group | NHS esters | Amide | Common, targets lysines in proteins |

| α-Amino Group | Isothiocyanates | Thiourea | Stable linkage |

| α-Carboxylic Acid | Carbodiimides (e.g., EDC) + Amine | Amide | Versatile for coupling to amines |

To function as a research probe for imaging or spectroscopic studies, this compound can be converted into fluorescent or spin-labeled analogs.

Fluorescent derivatives can be synthesized by attaching a fluorophore to one of the amino acid's functional groups. For example, derivatization of the α-amino group with reagents like fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride yields brightly fluorescent conjugates. However, a more elegant approach involves creating analogs where the fluorophore is an intrinsic part of the amino acid side chain, minimizing the structural perturbation. The existing cyano and hydroxyl groups on the phenyl ring already confer some fluorescent properties, which can be modulated and enhanced through further chemical modification. For instance, synthetic strategies analogous to those used for creating other fluorescent amino acids, such as palladium-catalyzed cross-coupling reactions, could be employed to extend the π-conjugated system of the phenyl ring, thereby shifting and enhancing its fluorescence.

For biophysical studies using techniques like electron paramagnetic resonance (EPR) spectroscopy, spin-labeled analogs are required. This is typically achieved by covalently attaching a stable nitroxide radical, such as a TEMPO or PROXYL derivative, to the amino acid. Site-directed spin labeling (SDSL) is a powerful technique where an unnatural amino acid is incorporated into a protein and then reacted with a spin-labeling reagent. An analog of this compound containing a reactive group, such as a ketone or an alkyne, could be synthesized. This functionalized amino acid can then be incorporated into a protein of interest and subsequently reacted with a hydroxylamine- or azide-functionalized spin label to generate the nitroxide side chain for EPR analysis.

Biochemical Interactions and Mechanistic Elucidation of 3 3 Cyano 4 Hydroxyphenyl L Alanine in Research Models

Enzymatic Recognition and Transformation Studies

While direct and extensive research on the enzymatic processing of 3-(3-Cyano-4-hydroxyphenyl)-L-alanine is not widely documented, its structural analogy to L-tyrosine allows for informed hypotheses regarding its potential interactions with amino acid metabolizing enzymes.

Substrate Specificity Profiling of Amino Acid Metabolizing Enzymes

Enzymes that metabolize aromatic amino acids are potential candidates for interacting with this compound. Tyrosinase, for instance, is a key enzyme in the biosynthesis of melanin (B1238610) and other polyphenolic compounds, catalyzing the hydroxylation of monophenols and the oxidation of o-diphenols. nih.gov The substrate specificity of tyrosinase is not absolute, and it can act on various phenolic compounds. researchgate.netnih.gov Given that this compound possesses a phenolic hydroxyl group, it is plausible that it could be recognized as a substrate by tyrosinase, potentially leading to its hydroxylation or oxidation, although the presence of the electron-withdrawing cyano group would likely influence the reaction kinetics compared to L-tyrosine.

Other enzymes in the amino acid metabolic pathways, such as aminotransferases and decarboxylases, which recognize L-tyrosine, might also exhibit some level of activity towards its cyano-substituted analog. However, the bulky and electronically distinct cyano group could hinder optimal binding to the active site, likely resulting in lower catalytic efficiency compared to the natural substrate.

Inhibition Kinetics and Mechanistic Pathways for Enzyme Modulation

Given its structural similarity to L-tyrosine, this compound could act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate. nih.gov Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the enzyme's active site, preventing the natural substrate from binding. nih.gov For example, analogs of 3,4-dihydroxyphenyl-L-alanine (L-DOPA) have been shown to inhibit monoamine oxidase. nih.gov It is conceivable that this compound could competitively inhibit enzymes like tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.

The mechanism of inhibition would likely involve the reversible binding of the compound to the enzyme's active site. The inhibition constant (Ki) would quantify its potency as an inhibitor, with a lower Ki value indicating stronger binding. The specific kinetics would depend on the enzyme and the precise nature of the interactions within the active site.

Role as a Precursor or Intermediate in Model Biochemical Pathways

The biosynthesis of natural aromatic amino acids follows well-established pathways, such as the shikimate pathway. nih.gov While this compound is a synthetic compound, the biosynthetic pathways of structurally related, naturally occurring non-canonical amino acids can provide a model for its potential role. For instance, the biosynthesis of 3-(3-carboxy-4-hydroxyphenyl)alanine in higher plants is derived from chorismic acid, an intermediate in the shikimate pathway. nih.gov It is plausible that if a biological system were engineered to produce the necessary precursors, this compound could potentially be synthesized through a modified aromatic amino acid biosynthetic pathway.

Protein Incorporation Studies in Cell-Free and Recombinant Systems

The incorporation of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful tool in protein engineering and synthetic biology. nih.govnih.govlabome.com This is typically achieved by repurposing a nonsense codon (e.g., the amber stop codon, UAG) and creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA. nih.gov

Orthogonal Aminoacyl-tRNA Synthetase Engineering for Site-Specific Incorporation

To site-specifically incorporate this compound into a protein, a unique aminoacyl-tRNA synthetase (aaRS) that recognizes this specific amino acid but none of the canonical amino acids is required. This engineered aaRS must then aminoacylate a cognate, orthogonal tRNA (that is not recognized by any endogenous aaRS) with this compound. This charged tRNA then delivers the ncAA to the ribosome in response to a specific codon, such as the UAG stop codon, in the mRNA sequence of the target protein.

The development of such orthogonal systems often starts with an existing aaRS/tRNA pair from a different domain of life, for example, the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii for use in E. coli. researchgate.net The active site of the aaRS is then mutated to alter its substrate specificity. For the closely related analog, p-cyanophenylalanine (pCNF), a variant of the M. jannaschii TyrRS, known as pCNF-RS, has been successfully engineered. researchgate.netnih.gov This engineered synthetase recognizes pCNF and can also accommodate other unnatural amino acids, demonstrating a degree of substrate permissivity. nih.gov A similar directed evolution or rational design approach could be employed to develop a highly specific aaRS for this compound.

The following table outlines the key components and steps involved in the site-specific incorporation of a non-canonical amino acid like this compound.

| Component/Step | Description | Example/Relevance |

|---|---|---|

| Orthogonal aaRS | An engineered aminoacyl-tRNA synthetase that specifically recognizes the non-canonical amino acid. | An engineered variant of M. jannaschii TyrRS could be developed for this compound, similar to pCNF-RS for p-cyanophenylalanine. researchgate.netnih.gov |

| Orthogonal tRNA | A tRNA that is not recognized by any of the host cell's endogenous aaRSs but is recognized by the orthogonal aaRS. | An amber suppressor tRNA (tRNACUA) is commonly used, which recognizes the UAG stop codon. |

| Repurposed Codon | A codon in the mRNA of the target protein that is designated for the incorporation of the non-canonical amino acid. | The UAG (amber) stop codon is frequently used for this purpose. |

| Expression System | A host organism (e.g., E. coli) or a cell-free protein synthesis system that contains the genetic machinery for protein expression. frontiersin.org | Cell-free systems offer advantages as they allow for the direct supply of the non-canonical amino acid and can be optimized for high-yield expression. anu.edu.au |

Impact on Protein Folding and Stability in Model Systems

The incorporation of a non-canonical amino acid into a protein can have significant effects on its folding, stability, and function. nih.gov The introduction of this compound would introduce a nitrile group, which is a useful infrared probe for studying local protein environments. nih.govacs.org The nitrile group's vibrational frequency is sensitive to its local electrostatic environment, providing a powerful tool for studying protein dynamics and interactions. nih.govnih.gov

The following table summarizes the potential impacts of incorporating this compound on protein properties.

| Protein Property | Potential Impact of Incorporation | Underlying Mechanism |

|---|---|---|

| Folding | May alter folding pathways or lead to misfolding if the substitution is in a critical region. nih.gov | Disruption of native hydrophobic or hydrogen bonding interactions. |

| Stability | Can be stabilizing or destabilizing depending on the local environment and interactions formed by the cyano group. | Introduction of new polar interactions or steric clashes. |

| Function | Could enhance or diminish enzymatic activity or binding affinity. | Alteration of the active site geometry or protein-ligand/protein-protein interfaces. |

| Spectroscopic Properties | Introduces a unique infrared probe for studying protein dynamics. nih.gov | The nitrile stretching vibration is sensitive to the local environment. nih.govnih.gov |

Molecular Recognition by Receptor Systems and Transporters in In Vitro Research

The interaction of this compound with biological receptors and transporters is fundamental to understanding its potential physiological effects. In vitro research provides a controlled environment to dissect these molecular recognition events.

Currently, specific binding affinity and selectivity profile data for this compound from comprehensive ligand-receptor assays are not extensively documented in publicly available literature. However, insights can be gleaned from computational models and studies of related L-alanine analogs.

Computational analyses of the L-alanine receptor in model organisms, such as the channel catfish, suggest that the binding interaction is a complex interplay of ionic forces, cavity formation, and solvent reorganization. nih.gov The zwitterionic amino acid moiety is crucial for the primary binding event, while the side chain contributes to the specificity and activation of the receptor. nih.gov For this compound, the substituted phenyl ring represents a significant modification to the simple methyl side chain of L-alanine. The cyano and hydroxyl groups on the phenyl ring would be expected to influence binding affinity and selectivity through specific electronic and steric interactions with the receptor's binding pocket.

The following table summarizes key molecular features and their likely contribution to receptor binding, based on general principles of ligand-receptor interactions.

| Molecular Feature of this compound | Potential Contribution to Receptor Binding |

| L-alanine backbone | Primary recognition and binding to amino acid receptors via its amino and carboxyl groups. |

| 4-hydroxyl group | Potential for hydrogen bonding with receptor residues, potentially increasing affinity. |

| 3-cyano group | Acts as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, affecting selectivity. |

| Phenyl ring | Provides a larger surface area for van der Waals interactions and potential hydrophobic interactions within the binding pocket. |

Further empirical studies are necessary to determine the precise binding affinities and selectivity profiles of this compound for various amino acid receptors and to understand how the unique substitutions on the phenyl ring modulate these interactions.

The entry of this compound into cells is a critical step for its subsequent metabolic effects. While direct studies on this specific compound are limited, the cellular uptake of L-alanine and its analogs is well-characterized and likely proceeds through similar amino acid transport systems.

In various cell types, L-alanine uptake is mediated by a variety of amino acid transporters with overlapping specificities. For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, the alanine (B10760859) transporter SLC38A2 has been identified as a key player in supplying the increased demand for this amino acid. nih.gov These cells demonstrate a reliance on specific transporters to create a metabolic niche that supports their growth. nih.gov

Research on the protozoan parasite Trypanosoma cruzi has revealed a low-specificity, non-stereoselective active transport system for L-alanine. nih.govnih.gov This transporter is sensitive to temperature and pH, and its activity can be inhibited by other short-chain amino acids like L-glycine and L-serine, indicating a shared transport mechanism. nih.gov

Given its structural similarity to L-alanine, it is plausible that this compound utilizes one or more of these existing amino acid transport systems for cellular entry. The bulky substituted phenyl group may influence the affinity and rate of transport compared to the unmodified L-alanine.

The following table outlines potential transporter families that may be involved in the cellular uptake of this compound, based on known L-alanine transporters.

| Transporter Family | Known L-alanine Transporters | Potential for this compound Uptake |

| Solute Carrier Family 1 (SLC1) | SLC1A4 (ASCT1) | Possible, as it transports small neutral amino acids. The bulky side chain may affect affinity. |

| Solute Carrier Family 38 (SLC38) | SLC38A2 (SNAT2) | A strong candidate, given its role in alanine uptake in cancer cells. nih.gov |

| Other Amino Acid Transporters | Low-specificity systems | Likely to be involved, especially in organisms with broad-spectrum amino acid transporters. nih.govnih.gov |

Further research using isolated cell lines and competitive inhibition assays with known amino acid transporter substrates is required to definitively characterize the cellular uptake mechanisms of this compound.

Exploration of Metabolites and Biotransformation Pathways in Simplified Biological Matrices (e.g., Microbial or Enzymatic Systems)

The metabolic fate of this compound is of significant interest, particularly the biotransformation of its unique cyano-substituted phenyl ring. Microbial and enzymatic systems provide simplified models to explore these pathways.

The enzymatic hydrolysis of nitriles is a well-established biological process. researchgate.netresearchgate.net There are two primary enzymatic pathways for nitrile degradation in microorganisms. researchgate.netnih.govfrontiersin.org

Nitrilase Pathway: Nitrilases (EC 3.5.5.1) directly convert a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. researchgate.netnih.gov

Nitrile Hydratase-Amidase Pathway: This two-step pathway involves the hydration of the nitrile to an amide by a nitrile hydratase (EC 4.2.1.84), followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase (EC 3.5.1.4). researchgate.netfrontiersin.org

Microorganisms, such as those from the genus Nocardia, have been shown to possess nitrilase activity specific for nitrile groups directly attached to a benzene (B151609) ring. nih.gov These enzymes can tolerate various ring substituents, suggesting that this compound could be a substrate for such microbial enzymes. nih.gov The biotransformation would likely result in the conversion of the cyano group to a carboxylic acid, yielding 3-(3-Carboxy-4-hydroxyphenyl)-L-alanine.

The following table summarizes the potential enzymatic biotransformation of the cyano group of this compound.

| Enzyme | Reaction | Potential Product |

| Nitrilase | R-C≡N + 2 H₂O → R-COOH + NH₃ | 3-(3-Carboxy-4-hydroxyphenyl)-L-alanine |

| Nitrile Hydratase | R-C≡N + H₂O → R-CONH₂ | 3-(3-Carboxamido-4-hydroxyphenyl)-L-alanine |

| Amidase | R-CONH₂ + H₂O → R-COOH + NH₃ | 3-(3-Carboxy-4-hydroxyphenyl)-L-alanine |

In addition to the modification of the cyano group, the L-alanine portion of the molecule could also undergo typical amino acid metabolism, such as transamination or decarboxylation, depending on the specific enzymatic capabilities of the biological system being studied. These transformations would lead to a variety of other potential metabolites. Further studies utilizing microbial cultures or purified enzyme systems are needed to fully elucidate the biotransformation pathways of this novel amino acid analog.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 3 Cyano 4 Hydroxyphenyl L Alanine Analogs

Systematic Structural Modifications and Their Impact on Biochemical Function

The arrangement of the cyano (-CN) and hydroxyl (-OH) groups on the phenyl ring is a critical determinant of the molecule's activity. Structure-activity relationship (SAR) studies on related phenylalanine and tyrosine analogs have demonstrated that the position of substituents on the aromatic ring significantly influences their interaction with enzymes and transporters.

For instance, in a series of phenylalanine derivatives, the positioning of functional groups dictates the molecule's ability to bind to specific biological targets. The electronic properties conferred by the electron-withdrawing cyano group and the hydrogen-bonding capacity of the hydroxyl group are highly sensitive to their location on the phenyl ring. Altering the substitution pattern from the 3-cyano-4-hydroxy configuration to other isomeric forms, such as 2-cyano-4-hydroxy or 4-cyano-3-hydroxy, is expected to profoundly impact the molecule's electrostatic potential and hydrogen bonding capabilities, thereby altering its biochemical function. While specific data for 3-(3-Cyano-4-hydroxyphenyl)-L-alanine is not extensively available, the principles derived from analogous compounds suggest that these variations are key to modulating activity.

A hypothetical representation of the impact of phenyl ring substitutions on biochemical activity is presented below:

| Phenyl Ring Substitution | Expected Relative Activity | Rationale |

| 3-Cyano-4-hydroxy | Baseline | Reference compound. |

| 2-Cyano-4-hydroxy | Altered | Change in steric and electronic profile may affect binding pocket fit. |

| 4-Cyano-3-hydroxy | Altered | Shift in hydrogen bond donor/acceptor positions could change binding mode. |

| 3,5-Dicyano-4-hydroxy | Potentially Reduced | Increased steric bulk and altered electronics may be unfavorable for binding. |

| 3-Cyano-2,4-dihydroxy | Potentially Altered | Additional hydrogen bonding opportunities could enhance or hinder activity depending on the target. |

This table is illustrative and based on general SAR principles for substituted phenylalanine analogs.

Modifications to the L-alanine backbone, including the carboxyl (-COOH) and amino (-NH2) termini, have been shown to be crucial for the activity of related compounds. For many amino acid-based molecules, these groups are essential for recognition and binding to the active sites of enzymes or the binding pockets of receptors.

Key modifications and their expected impact include:

Esterification of the Carboxyl Group: Converting the carboxylic acid to an ester can alter the molecule's polarity and ability to act as a hydrogen bond donor. This often affects cell permeability and can serve as a prodrug strategy.

N-alkylation of the Amino Group: Addition of alkyl groups to the amino terminus can introduce steric hindrance and change the basicity of the nitrogen, which may disrupt critical interactions with the biological target.

Modification of the α-carbon: Introducing substituents at the alpha-carbon of the alanine (B10760859) backbone can restrict conformational flexibility and influence stereochemical interactions within a binding site.

Homologation: Extending the carbon chain between the phenyl ring and the alanine moiety (e.g., creating a homophenylalanine analog) can alter the positioning of the key functional groups within the target's binding site.

These modifications directly influence the molecule's size, shape, and electronic distribution, which are fundamental to its biochemical function.

Correlation of Molecular Descriptors with Observed In Vitro Biochemical Activities

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. For analogs of this compound, key molecular descriptors would include:

Electronic Descriptors: Such as the Hammett constant (σ) for the cyano and hydroxyl groups, which quantify their electron-withdrawing or -donating effects. The distribution of partial charges on the atoms is also a critical factor.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Steric Descriptors: Parameters like molecular weight, molar refractivity, and van der Waals volume describe the size and shape of the molecule, which are crucial for a proper fit within a biological target.

Topological Descriptors: These indices describe the connectivity and branching of the molecule's atomic structure.

By developing QSAR models, researchers can predict the biochemical activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process. For instance, a hypothetical QSAR equation might take the form:

Biochemical Activity = c1(logP) + c2(σ) - c3*(Steric_Parameter) + constant

This equation would suggest that increased lipophilicity and certain electronic properties enhance activity, while increased steric bulk is detrimental.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for molecular recognition.

Conformational analysis involves studying the rotation around single bonds, which gives rise to different spatial arrangements of the atoms. For this compound, the key rotatable bonds are between the phenyl ring and the alanine side chain, as well as within the alanine backbone itself.

The preferred conformation can be influenced by:

Intramolecular Hydrogen Bonding: The hydroxyl group on the phenyl ring could potentially form a hydrogen bond with the cyano group or the carboxyl group of the alanine backbone, which would restrict the molecule's flexibility.

Steric Hindrance: The size of the substituents on the phenyl ring can limit the range of accessible conformations.

Solvent Effects: The surrounding environment, such as water or a nonpolar protein interior, can influence which conformation is most stable.

Understanding the conformational landscape of these molecules allows for a more rational design of analogs that are pre-organized to fit into the target's binding site, potentially leading to higher affinity and specificity.

Stereochemical Effects on Enzyme Substrate Recognition and Binding

The stereochemistry of this compound is of paramount importance for its interaction with biological systems, which are inherently chiral. The "L" configuration of the alanine backbone is often crucial for recognition by enzymes and receptors that have evolved to interact with naturally occurring L-amino acids.

The key stereochemical considerations include:

The α-carbon: As the chiral center of the alanine moiety, its absolute configuration (L or D) is typically a primary determinant of biological activity. In many cases, the D-enantiomer is significantly less active or inactive compared to the L-enantiomer due to the specific arrangement of functional groups required for binding.

Restricted Rotation: The introduction of bulky groups or cyclic structures can create new stereocenters and fix the relative orientation of different parts of the molecule, which can have a profound effect on binding affinity.

Studies on related amino acid analogs have consistently shown that even minor changes in stereochemistry can lead to dramatic differences in biological activity, highlighting the precise three-dimensional complementarity required for effective molecular recognition.

Computational and Theoretical Approaches in the Study of 3 3 Cyano 4 Hydroxyphenyl L Alanine

Molecular Docking Simulations for Predicting Enzyme and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3-Cyano-4-hydroxyphenyl)-L-alanine, docking simulations would be instrumental in predicting its interactions with various enzymes and receptors. These simulations can provide insights into the binding affinity, mode of interaction, and the specific residues involved in the binding process.

Binding Site Analysis and Interaction Hotspots

Binding site analysis focuses on identifying the key amino acid residues within a protein's active site that form crucial interactions with a ligand. For this compound, this analysis would pinpoint which residues form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the cyano, hydroxyl, and amino acid moieties of the compound. Identifying these "hotspots" is critical for understanding the molecular basis of its biological activity and for designing more potent and selective analogs.

Comparison with Natural Ligands

To understand the potential biological role of this compound, its binding mode and affinity can be compared with those of natural ligands of a target protein. For instance, as a derivative of tyrosine, its interaction with tyrosine-metabolizing enzymes or receptors could be compared to that of L-tyrosine itself. Such comparative studies can reveal how the addition of the cyano group influences binding and potentially confers novel inhibitory or agonistic properties.

Molecular Dynamics Simulations for Conformational Sampling and Complex Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the predicted binding pose and explore the conformational changes that both the ligand and the protein may undergo upon binding.

Evaluation of Binding Free Energies

A key application of MD simulations is the calculation of binding free energies, which provide a more accurate estimation of the binding affinity than docking scores. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed to compute the free energy of binding for the this compound-protein complex, offering a quantitative measure of its potency.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are employed to study the electronic properties of a molecule with high accuracy. For this compound, QM methods can be used to determine its electronic structure, charge distribution, and reactivity. This information is valuable for understanding its chemical behavior and for parameterizing the force fields used in molecular mechanics-based simulations like docking and MD. QM calculations can also be used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model enzymatic reactions involving the compound.

Charge Distribution and Electrostatic Potential Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electron distribution within a molecule. mdpi.comresearchgate.net For a molecule like this compound, these calculations would reveal the partial charges on each atom. It is expected that the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group would possess negative partial charges, making them potential hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group and the amine group would carry positive partial charges, acting as hydrogen bond donors.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are attractive to electrophiles. For this compound, these would likely be concentrated around the hydroxyl and cyano groups. Regions of positive potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. These would be expected around the acidic protons.

Such analyses are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for the binding of a ligand to a protein's active site.

Transition State Modeling for Enzymatic Reactions

Enzymes catalyze biochemical reactions by stabilizing the transition state, which is a high-energy, transient species that exists between the substrate and the product. nih.gov Computational modeling of this transition state is a key tool in understanding enzyme mechanisms and in designing enzyme inhibitors. nih.gov While specific transition state models for enzymatic reactions involving this compound are not published, we can infer the approach from studies on similar amino acids like tyrosine. nih.govmdpi.commdpi.com

For an enzyme that metabolizes this compound, computational methods can be used to model the reaction pathway. This involves calculating the potential energy surface of the reaction to identify the lowest energy path from substrate to product. The highest point on this path corresponds to the transition state.

Methods such as combined quantum mechanics/molecular mechanics (QM/MM) are often used. In this approach, the reacting part of the molecule (the substrate and key enzymatic residues) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of an enzyme's active site.

By understanding the geometry and electronic structure of the transition state, researchers can design transition-state analogs. These are stable molecules that mimic the structure of the transition state and can act as potent and specific inhibitors of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound derivatives is not available, the methodology can be illustrated through studies on compounds with similar structural features, such as those containing a 4-hydroxyphenyl group. nih.govresearchgate.net

A QSAR study begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration, IC50) has been measured in vitro. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric properties: like molecular weight, volume, and surface area.

Hydrophobic properties: often represented by the partition coefficient (logP).

Topological indices: which describe the connectivity of atoms in the molecule.

Mathematical models, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed biological activity. preprints.org A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

For a series of derivatives of this compound, a QSAR model could help identify which structural modifications are likely to enhance a desired biological activity. For example, it might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing an electron-withdrawing group at a specific position leads to higher potency.

Table 1: Example of a Generic Data Table for a QSAR Study

| Compound ID | Structure | Experimental Activity (IC50, µM) | Calculated LogP | Calculated Molecular Weight |

| 1 | This compound | 10.5 | 1.2 | 220.2 |

| 2 | Derivative A | 5.2 | 1.8 | 250.3 |

| 3 | Derivative B | 15.8 | 0.9 | 210.1 |

| 4 | Derivative C | 2.1 | 2.5 | 280.4 |

Pharmacophore Modeling for Rational Design of Research Tools and Probes

Pharmacophore modeling is another powerful computational approach used in drug discovery and the design of chemical probes. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net

A pharmacophore model can be generated in two primary ways:

Ligand-based: When the 3D structure of the target protein is unknown, a set of active molecules can be superimposed to identify common chemical features. arxiv.org These features might include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. researchgate.net The spatial arrangement of these features constitutes the pharmacophore hypothesis.

Structure-based: If the crystal structure of the target protein with a bound ligand is available, the key interactions between the ligand and the protein can be directly identified and used to create a pharmacophore model.

For this compound, a pharmacophore model could be developed based on its known interactions with a target protein or by comparing it with other active compounds. Such a model for a hypothetical target might include:

An aromatic ring feature corresponding to the hydroxyphenyl group.

A hydrogen bond acceptor from the cyano group.

A hydrogen bond donor from the hydroxyl group.

A hydrogen bond donor and acceptor from the amino acid backbone.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new chemical probes and potential therapeutic agents.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in the Molecule |

| Aromatic Ring | Phenyl group |

| Hydrogen Bond Donor | Hydroxyl group, Amine group |

| Hydrogen Bond Acceptor | Cyano group, Hydroxyl group, Carboxyl group |

| Positive Ionizable | Amine group |

| Negative Ionizable | Carboxyl group |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 3 Cyano 4 Hydroxyphenyl L Alanine in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of 3-(3-Cyano-4-hydroxyphenyl)-L-alanine. These methods are critical for isolating the compound of interest from starting materials, byproducts, and complex biological matrices, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A robust HPLC method is essential for its quantification and purity assessment in research samples. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.

For amino acid derivatives, reversed-phase HPLC is a common approach. A C18 column is often effective for separating polar and nonpolar analytes. The mobile phase usually consists of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient elution of all components in a sample mixture.

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.comresearchgate.net For instance, a method developed for β-cyano-L-alanine, a related compound, demonstrated high linearity, repeatability, and accuracy with a 99% recovery in spiked samples. researchgate.net

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Establishes the relationship between analyte concentration and detector response over a specific range. researchgate.net |

| Accuracy (% Recovery) | 98-102% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. mdpi.comresearchgate.net |

| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample. mdpi.comresearchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration of the analyte that can be reliably detected by the analytical method. researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net |

| Specificity/Selectivity | No interfering peaks at the retention time of the analyte | The ability of the method to assess the analyte unequivocally in the presence of other components. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile due to their polar nature and zwitterionic state. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in the carboxyl, hydroxyl, and amino groups of this compound. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) are used to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. nih.gov This process increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC.

The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fragmentation pattern that confirms the identity of the analyte. A study comparing derivatization reagents for alanine (B10760859) analysis highlighted the MtBSTFA derivative as a preferred choice for GC-MS analysis due to its reliability and sensitivity. nih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

Since the compound is L-alanine, a chiral molecule, it is crucial to determine its enantiomeric purity. Living systems typically utilize only one enantiomer of an amino acid, making the separation of L- and D-isomers essential. google.com Chiral chromatography is the most common method for separating enantiomers.

This can be achieved directly by using a chiral stationary phase (CSP) in HPLC or GC. These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus separation. Cyclodextrin-based columns are widely used for the chiral separation of various compounds, including amino acids. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral selector on the stationary phase.

Alternatively, an indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. google.com The choice of method depends on the specific properties of the compound and the availability of suitable chiral stationary phases or derivatizing agents.

Spectroscopic Approaches for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for studying its interactions and metabolic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the hydroxyphenyl ring would appear as a characteristic pattern in the downfield region (typically 6.5-8.0 ppm). The protons of the alanine moiety—the α-hydrogen, the β-hydrogens, and the amine protons—would resonate in specific regions of the spectrum, with their chemical shifts and coupling patterns providing information about their chemical environment and connectivity.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The spectrum would show characteristic peaks for the cyano carbon, the aromatic carbons (including the one attached to the hydroxyl group), the carbonyl carbon of the carboxylic acid, and the α- and β-carbons of the alanine backbone.

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling constants, the complete structure of this compound can be confirmed. NMR data for structurally similar compounds like L-alanine and 3-(3,4-Dihydroxyphenyl)-L-Alanine serve as valuable references for spectral interpretation. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 | ~175 |

| α-Carbon | - | ~55 |

| α-Hydrogen | ~4.0 | - |

| β-Carbon | - | ~35 |

| β-Hydrogens | ~3.2 | - |

| Aromatic C-1 | - | ~125 |

| Aromatic C-2 | ~7.5 (d) | ~135 |

| Aromatic C-3 | - | ~105 |

| Aromatic C-4 | - | ~160 |

| Aromatic C-5 | ~7.6 (s) | ~138 |

| Aromatic C-6 | ~7.0 (d) | ~118 |

| Cyano (CN) | - | ~115 |

| Hydroxyl (OH) | ~9-10 | - |

| Amine (NH₂) | Variable | - |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS/MS) for Metabolite Identification in Research Samples

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS/MS), is a highly sensitive and specific method for identifying and quantifying metabolites in biological samples. nih.gov This is crucial for understanding the metabolic fate of this compound in a research context.

In a typical LC-MS/MS workflow, a biological sample (e.g., plasma, urine) is first processed to extract the metabolites. nih.gov The extract is then injected into the HPLC system for separation. The eluting compounds are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) involves two stages of mass analysis. In the first stage, the precursor ion corresponding to the molecular weight of the parent compound or a suspected metabolite is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. The fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of metabolites, even at very low concentrations. This targeted approach provides high throughput and reproducibility for quantitative studies. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the qualitative analysis of chemical compounds by identifying their constituent functional groups. For a molecule with the complexity of this compound, these methods provide a detailed molecular fingerprint based on the characteristic vibrational frequencies of its specific chemical bonds and structural motifs.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The specific frequencies of IR radiation that are absorbed correspond to the vibrational modes of the molecule's functional groups. In the solid state, L-amino acids like L-alanine exist as zwitterions, which influences their IR spectra. nih.govresearchgate.net The spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups: the cyano, hydroxyl, carboxylate, and ammonium groups, as well as the substituted aromatic ring.

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy shift provides information about the vibrational modes of the molecule. The cyano group (-C≡N), in particular, exhibits a strong and distinct Raman signal in the 2100-2300 cm⁻¹ region, making it readily identifiable. researchgate.net

The primary functional groups of this compound and their expected vibrational frequencies are detailed below. These assignments are based on established data for similar functional groups found in molecules like L-alanine, tyrosine, and various organic nitriles. nih.govresearchgate.netnist.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| -OH (Phenolic) | O-H Stretch | 3200-3600 (Broad) | 3200-3600 (Weak) | Broadness indicates hydrogen bonding. |

| -C≡N (Cyano/Nitrile) | C≡N Stretch | 2210-2260 (Sharp, Medium) | 2210-2260 (Strong, Sharp) | A very characteristic and easily identifiable peak in Raman spectra. researchgate.net |

| -NH₃⁺ (Ammonium) | N-H Asymmetric Stretch | ~3100 (Broad) | ~3100 (Weak) | Characteristic of the zwitterionic form of amino acids. researchgate.net |

| -NH₃⁺ (Ammonium) | N-H Symmetric Stretch | ~3000 (Broad) | ~3000 (Weak) | Often appears as part of a broad absorption band. |

| -NH₃⁺ (Ammonium) | N-H Asymmetric Bending | 1580-1650 | 1580-1650 | |

| -COO⁻ (Carboxylate) | C=O Asymmetric Stretch | 1550-1620 | 1550-1620 | Strong absorption in IR due to the large dipole moment change. |

| -COO⁻ (Carboxylate) | C=O Symmetric Stretch | 1380-1420 | 1380-1420 | |

| Aromatic Ring | C=C Stretch | 1450-1600 (Multiple bands) | 1450-1600 (Multiple bands) | The substitution pattern affects the exact frequencies and intensities. |

| Aromatic Ring | C-H Bending (Out-of-plane) | 700-900 | Weak | Provides information on the substitution pattern of the benzene (B151609) ring. |

Electrochemical Methods for Sensing and Redox Characterization in Biochemical Studies

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds, making them suitable for the quantification and characterization of this compound in biochemical research. The presence of the phenolic hydroxyl group on the aromatic ring imparts redox activity to the molecule, allowing it to be oxidized at a specific potential. This property forms the basis for its detection and characterization using techniques like voltammetry.

Cyclic Voltammetry (CV) is a primary technique used to investigate the redox properties of a compound. In a CV experiment involving this compound, a potential would be scanned, and the resulting current from the oxidation of the phenolic hydroxyl group would be measured. This provides information on the oxidation potential, the reversibility of the redox process, and the kinetics of the electron transfer. The data can help in understanding how the molecule might interact with biological redox systems.

For quantitative analysis, more sensitive voltammetric techniques such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can be employed. These methods are capable of detecting low concentrations of the analyte. The development of chemically modified electrodes can further enhance sensitivity and selectivity. For instance, electrodes can be modified with nanomaterials or polymers that facilitate the electron transfer process or selectively bind the target molecule, similar to approaches used for detecting other amino acids like phenylalanine. mdpi.com The presence of phenylalanine has been shown to inhibit the redox kinetics of certain electroactive compounds on a sensor surface, allowing for its indirect detection. mdpi.com A similar principle could be applied to develop a sensor for this compound.

Interactive Data Table: Application of Electrochemical Techniques

| Technique | Application | Information Obtained |

| Cyclic Voltammetry (CV) | Redox Characterization | Oxidation potential, reversibility of the redox reaction, electron transfer kinetics. |

| Differential Pulse Voltammetry (DPV) | Quantification | High sensitivity detection, determination of concentration in samples. |

| Square Wave Voltammetry (SWV) | Quantification | Rapid and highly sensitive analysis, suitable for trace-level detection. |

| Amperometry | Real-time Monitoring | Continuous measurement of concentration, useful in enzyme kinetic studies. |

Radiometric Assays for Tracing in Enzyme Kinetics and Pathway Elucidation

Radiometric assays are highly sensitive methods that utilize radioactively labeled molecules (radioligands or tracers) to study biochemical processes. creative-enzymes.com These assays are invaluable for elucidating enzyme kinetics, characterizing receptor binding, and tracing metabolic pathways due to their ability to detect minute quantities of a substance. creative-enzymes.comnih.gov

For this compound, a radiometric assay would first require the synthesis of a radiolabeled version of the compound. This is typically achieved by incorporating a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) into the molecule's structure. For example, ¹⁴C could be incorporated into the carboxyl group or the alanine backbone, while ³H could be introduced at various positions.

Enzyme Kinetics: As an analogue of phenylalanine, radiolabeled this compound could be used to study enzymes that metabolize or transport aromatic amino acids, such as phenylalanine hydroxylase or phenylalanine ammonia-lyase. nih.govcdnsciencepub.com In a typical enzyme kinetic assay, the radiolabeled compound would be used as a substrate. The rate of the enzyme-catalyzed reaction is determined by measuring the radioactivity of the product after separating it from the unreacted substrate. creative-enzymes.com This allows for the precise determination of kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). It could also be used as a competitive inhibitor to probe the active site of these enzymes.

Pathway Elucidation: To trace the metabolic fate of this compound, the radiolabeled compound can be introduced into a biological system (e.g., cell culture or an in vivo model). After a specific time, cells or tissues are harvested, and metabolites are extracted and separated using techniques like chromatography. The radioactivity of the separated fractions is then measured to identify the downstream metabolites of the parent compound. This approach, analogous to tracer-based studies with labeled phenylalanine, provides direct evidence of the metabolic pathways in which the compound participates. nih.gov

Integration of Multi-Omics Technologies for Comprehensive Biochemical Profiling in Research

Multi-omics approaches, which integrate data from different molecular levels such as the proteome and metabolome, provide a holistic, systems-level view of biological processes. nashbio.comrsc.org This integrated analysis is crucial for understanding the complex biochemical effects of a compound like this compound, moving beyond single-target interactions to a broader network-level perspective. mdpi.com

Proteomics: This involves the large-scale study of proteins, their expression levels, modifications, and interactions. In a research setting, a biological system treated with this compound could be analyzed using mass spectrometry-based proteomics. This would reveal changes in the abundance of specific proteins, indicating which cellular pathways are activated or inhibited by the compound. mdpi.com For example, it could highlight effects on amino acid metabolism, signaling pathways, or stress responses.

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological system. researchgate.net By applying techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify shifts in the metabolome following exposure to the compound. This provides a direct functional readout of the physiological state and can identify disruptions in biochemical networks. nashbio.com

By integrating proteomics and metabolomics data, researchers can build a more complete picture of the compound's biological impact. mdpi.com For instance, a change in the expression of an enzyme (identified by proteomics) can be correlated with a change in the concentration of its substrate or product (identified by metabolomics). This allows for the validation of drug targets and the elucidation of mechanisms of action. mdpi.comoup.com This powerful approach can reveal novel insights into the compound's function that would be missed by single-omics analyses. nih.gov

Interactive Data Table: A Multi-Omics Workflow for Biochemical Profiling

| Step | Technology/Method | Objective | Expected Outcome |